molecular formula C5H9NO3 B1252630 2-hydroxy-L-proline

2-hydroxy-L-proline

Cat. No.: B1252630
M. Wt: 131.13 g/mol
InChI Key: JNKCXIWJIVUIMN-RXMQYKEDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Hydroxy-L-proline is a non-proteinogenic imino acid characterized as an L-proline molecule with a hydroxy group substitution at position 2 . As a proline analogue, it serves as a valuable reagent for studying cellular metabolism and the regulation of macromolecule synthesis in both prokaryotic and eukaryotic systems . These compounds are promising candidates for tuning the biological, pharmaceutical, or physicochemical properties of naturally occurring or de novo designed peptides, making them useful in fundamental research and industrial applications . In metabolic research, the interplay between proline and various hydroxyprolines is an area of significant interest. The metabolism of proline and hydroxyproline are linked through shared enzymatic pathways; for instance, the metabolites pyrroline-5-carboxylate (P5C) and hydroxy-P5C can be competitive substrates for enzymes like P5C reductase, suggesting a potential regulatory mechanism where these imino acids can mutually influence each other's metabolic fate . Furthermore, studies indicate that hydroxyproline can impact the Hypoxia-inducible factor (HIF) pathway, a critical cellular signaling system for responding to low oxygen conditions . This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H9NO3

Molecular Weight

131.13 g/mol

IUPAC Name

(2R)-2-hydroxypyrrolidine-2-carboxylic acid

InChI

InChI=1S/C5H9NO3/c7-4(8)5(9)2-1-3-6-5/h6,9H,1-3H2,(H,7,8)/t5-/m1/s1

InChI Key

JNKCXIWJIVUIMN-RXMQYKEDSA-N

Isomeric SMILES

C1C[C@](NC1)(C(=O)O)O

Canonical SMILES

C1CC(NC1)(C(=O)O)O

Origin of Product

United States

Biological Roles and Mechanistic Insights of 2 Hydroxy L Proline

Structural Contributions in Protein Architecture

The incorporation of 2-hydroxy-L-proline into polypeptide chains significantly impacts protein architecture, particularly in fibrous proteins like collagen. nih.govfrontiersin.org

Role in Collagen Triple Helix Stabilization

This compound is a major component of collagen, comprising approximately 13.5% of mammalian collagen. wikipedia.org It is primarily found in the Yaa position within the repeating Gly-Xaa-Yaa sequence motif characteristic of collagen. wikipedia.orgnih.gov The presence of 4-hydroxy-L-proline residues is crucial for the thermal stability of the collagen triple helix. wikipedia.orgnih.govresearchgate.netpnas.org While initially hypothesized to be due to water-mediated hydrogen bonding, research has subsequently shown that the increased stability is primarily a result of stereoelectronic effects. wikipedia.orgnih.gov These effects preorganize individual strands and enhance conformational stability. wikipedia.orgnih.govacs.org The hydroxyl groups of hydroxyproline (B1673980) are thought to assist in hydrogen bonding and enable interactions between adjacent peptides and fibrils, further building and stabilizing higher order collagen structures. researchgate.net

Influence on Other Hydroxyproline-Containing Proteins (e.g., Elastin (B1584352), Argonaute 2)

While most abundant in collagen, this compound is also found in other mammalian proteins, including elastin and Argonaute 2 (Ago2), which contain collagen-like domains. wikipedia.orgatamanchemicals.com

In elastin, the exact role of hydroxyproline is not as well-defined as in collagen, but studies on elastin-mimetic peptides suggest that its presence can influence the coacervation behavior and structural changes, thereby affecting the assembly and stability of elastic fibers. researchgate.netacs.org The degree of hydroxylation in elastin can vary depending on the species and tissue, suggesting a potential role in adapting the protein's properties to meet the functional requirements of different tissues. nih.gov Some studies indicate that high degrees of hydroxylation might have deleterious effects on tropoelastin's self-assembly. researchgate.net

Hydroxylation at proline 700 has been identified in endogenous Argonaute 2 (Ago2). nih.govnih.gov This modification, mediated by type I collagen prolyl-4-hydroxylase (C-P4H(I)), is important for Ago2 stability and effective RNA interference. nih.govnih.govrepec.org Depletion or dysfunction of C-P4H subunits or mutation of proline 700 to alanine (B10760859) leads to decreased Ago2 stability. nih.govnih.govjcancer.orgresearchgate.net

Impact on Protein Folding and Conformational Dynamics

Proline hydroxylation can influence protein folding and conformational dynamics. In collagen, the hydroxylation of proline residues is essential for the proper folding of procollagen (B1174764) and the subsequent formation of the stable triple-helical structure in the endoplasmic reticulum. frontiersin.orgresearchgate.net Non-hydroxylated collagen polypeptide chains cannot form functional molecules in vivo. tandfonline.com

Beyond collagen, studies on conotoxins, disulfide-rich peptides from marine cone snails that contain hydroxyproline but lack collagen-like sequences, have shown that proline hydroxylation can be important for in vitro oxidative folding and biological activity. nih.gov The presence of hydroxyproline in different conotoxins had varying effects, improving folding yields in some cases while impairing activity in others, suggesting a complex influence on protein conformation and function. nih.gov

Regulatory Functions in Cellular Processes

In addition to its structural roles, this compound, through the process of proline hydroxylation, participates in regulating various cellular processes.

Post-Translational Modification and its Enzymatic Basis

The formation of this compound is a classic example of a post-translational modification, occurring after the polypeptide chain has been synthesized. nih.govwikipedia.orgnih.gov

The hydroxylation of proline residues is catalyzed by a family of enzymes known as prolyl hydroxylases. wikipedia.orgnih.gov These enzymes are members of the α-ketoglutarate-dependent dioxygenase superfamily. wikipedia.orgnih.govox.ac.uk

Collagen prolyl 4-hydroxylases (C-P4Hs) are the primary enzymes responsible for forming 4-hydroxyproline (B1632879) in collagen. researchgate.nettandfonline.com These are typically α2β2 tetramers located in the lumen of the endoplasmic reticulum, where the β subunit is identical to protein disulfide isomerase (PDI). researchgate.nettandfonline.com There are also hypoxia-inducible factor (HIF) prolyl hydroxylase domain enzymes (PHDs), which hydroxylate specific prolines in the HIF-α subunit, regulating its stability in an oxygen-dependent manner. tandfonline.comnih.govproteopedia.orgdovepress.com

Prolyl hydroxylases require several cofactors for their enzymatic activity. These include:

2-oxoglutarate (α-ketoglutarate): This is a cosubstrate that undergoes oxidative decarboxylation during the hydroxylation reaction. acs.orgwikipedia.orgresearchgate.netacs.orgpsu.edunih.govnih.govuiowa.edu One atom of molecular oxygen is incorporated into the hydroxylated substrate, and the other is incorporated into succinate (B1194679), with the release of CO2. nih.govuiowa.edu

Ascorbate (Vitamin C): Ascorbate acts as a specific cofactor, promoting the hydroxylation reaction. wikipedia.orgresearchgate.netacs.orgnih.govnih.gov It is thought to maintain the catalytic iron in its ferrous state by reducing any ferric iron that may be generated during the reaction cycle, although its direct interaction with the catalytic domain of some PHDs might not be essential in all contexts. researchgate.netnih.govnih.gov Ascorbate deficiency compromises prolyl hydroxylase activity, leading to conditions like scurvy due to impaired collagen stability. wikipedia.orgwikipedia.org

Ferrous iron (Fe²⁺): Iron is a required metal cofactor at the active site of prolyl hydroxylases. acs.orgwikipedia.orgresearchgate.netacs.orgpsu.edunih.govnih.govuiowa.edu It is essential for the catalytic mechanism, participating in the formation of a highly reactive ferryl-oxo species that abstracts a hydrogen atom from the proline substrate. acs.orgresearchgate.net Studies have shown that some prolyl hydroxylases, like PHD2, have a high affinity for ferrous iron and 2-oxoglutarate. researchgate.netpsu.edu

The enzymatic reaction involves the binding of ferrous iron and 2-oxoglutarate to the enzyme, followed by the binding of oxygen and the protein substrate. acs.orgpsu.edunih.gov The oxidative decarboxylation of 2-oxoglutarate is coupled to the hydroxylation of the proline residue. acs.orgnih.gov

The following table summarizes the key cofactors and their roles:

CofactorRole in Prolyl Hydroxylation
2-oxoglutarateCosubstrate; undergoes oxidative decarboxylation coupled to proline hydroxylation. acs.orgwikipedia.orgnih.gov
AscorbateCofactor; helps maintain ferrous iron at the active site. wikipedia.orgnih.gov
Ferrous Iron (Fe²⁺)Metal cofactor; essential for the catalytic mechanism. acs.orgwikipedia.orgresearchgate.net
Specificity of Hydroxylation at Different Proline Positions (e.g., 3- vs. 4-hydroxylation)

Hydroxylation of proline residues occurs at either the 3 or 4 position of the pyrrolidine (B122466) ring, catalyzed by specific enzyme families frontiersin.orgnih.gov. In mammals, this modification primarily yields trans-4-hydroxy-L-proline (4-Hyp) and, less frequently, trans-3-hydroxy-L-proline (3-Hyp) frontiersin.orgresearchgate.net. These reactions are catalyzed by prolyl 4-hydroxylases (P4Hs) and prolyl 3-hydroxylases (P3Hs), respectively frontiersin.orgnih.gov.

P4Hs are responsible for the formation of 4-Hyp, which is abundant in collagen and essential for the stability of the collagen triple helix at physiological temperatures frontiersin.orgnih.gov. There are several isoforms of collagen prolyl 4-hydroxylases (C-P4Hs), including C-P4H-I, C-P4H-II, and C-P4H-III, which hydroxylate proline residues in the Yaa position of the Gly-Xaa-Yaa sequence within collagen chains frontiersin.orgnih.gov. This hydroxylation requires molecular oxygen, 2-oxoglutarate, ascorbic acid, and ferrous ions (Fe2+) as cofactors frontiersin.orgnih.govembopress.org.

P3Hs catalyze the formation of 3-Hyp, a less common modification found mainly in type I and type IV collagens nih.govmdpi.com. The 3-hydroxylation of proline in the repeating tripeptide, resulting in Gly-3Hyp-4Hyp, is catalyzed by isoenzymes of prolyl 3-hydroxylase (encoded by P3H1, P3H2, and P3H3) in association with helper proteins nih.gov. While 4-Hyp is critical for triple helix stability, 3-Hyp also contributes to the structural integrity and interactions of certain collagen types frontiersin.orgmdpi.com. The distinct specificities of P4Hs and P3Hs ensure precise hydroxylation patterns that are crucial for the proper folding, stability, and function of hydroxylated proteins frontiersin.orgnih.gov.

Involvement in Oxygen Sensing and Hypoxia-Inducible Factor (HIF) Regulation

Proline hydroxylation plays a critical role in the cellular response to oxygen levels, particularly through the regulation of the hypoxia-inducible factor (HIF) transcription factor frontiersin.orgembopress.orgwikipedia.orgmdpi.com. HIF is a master regulator of genes involved in adapting to low oxygen conditions (hypoxia) embopress.orgnih.gov. Under normal oxygen conditions (normoxia), specific proline residues within the HIF-alpha subunit (HIF-1 alpha) are hydroxylated by a distinct class of prolyl 4-hydroxylases known as HIF prolyl hydroxylases (PHDs) or EGLNs (EGLN1, EGLN2, and EGLN3, also referred to as PHD1, PHD2, and PHD3) nih.govembopress.orgwikipedia.orgmdpi.com.

This hydroxylation, which occurs at conserved proline residues (e.g., Pro402 and Pro564 in human HIF-1 alpha), is oxygen-dependent and serves as a key oxygen-sensing mechanism embopress.orgwikipedia.orgnih.gov. Hydroxylated HIF-alpha is recognized by the von Hippel-Lindau (VHL) tumor suppressor protein, an E3 ubiquitin ligase component wikipedia.orgfrontiersin.orgdovepress.com. VHL binding leads to the ubiquitylation and subsequent proteasomal degradation of HIF-alpha wikipedia.orgfrontiersin.orgdovepress.com.

Under hypoxic conditions, the activity of PHDs is inhibited due to the lack of oxygen, their co-substrate embopress.orgmdpi.com. This prevents the hydroxylation of HIF-alpha, leading to its stabilization and accumulation embopress.orgfrontiersin.org. Stabilized HIF-alpha then translocates to the nucleus, heterodimerizes with the constitutively expressed HIF-beta subunit, and binds to hypoxia response elements (HREs) in the promoters of target genes, activating their transcription embopress.orgnih.gov. This regulatory mechanism, mediated by proline hydroxylation, allows cells to sense and respond to changes in oxygen availability by modulating HIF activity and the expression of hypoxia-responsive genes embopress.orgmdpi.com. PHD2 is considered the primary oxygen sensor regulating HIF-1 alpha stability in normoxia nih.gov.

Modulation of Cell Signaling Pathways (e.g., Protein Kinases, Eukaryotic Elongation Factor 2)

Beyond its role in HIF regulation, proline hydroxylation can also influence other cell signaling pathways, including those involving protein kinases and eukaryotic elongation factor 2 (eEF2) researchgate.netwikipedia.org.

Eukaryotic elongation factor 2 kinase (eEF2K) is an atypical protein kinase that negatively regulates protein synthesis elongation by phosphorylating and inactivating eEF2 nih.govfrontiersin.org. This phosphorylation of eEF2 on Threonine 56 inhibits its interaction with ribosomes, thus slowing down protein synthesis nih.gov. eEF2K activity is regulated by various inputs, including nutrient availability and energy status nih.govnih.gov.

Research has shown that eEF2K itself is subject to hydroxylation on a conserved proline residue, specifically Proline 98 frontiersin.orgnih.gov. This hydroxylation, which is oxygen-dependent, inhibits eEF2K activity by impairing its ability to bind to calmodulin, a key activator of eEF2K frontiersin.orgnih.gov. Under hypoxic conditions, when proline hydroxylation is reduced, eEF2K becomes more active, leading to increased phosphorylation of eEF2 and a decrease in protein synthesis nih.gov. This mechanism is thought to be protective for cells during hypoxia by conserving ATP and GTP, the energy currency required for protein synthesis nih.govnih.gov. This demonstrates a direct link between proline hydroxylation, oxygen sensing, and the regulation of a major energy-consuming cellular process nih.gov.

Furthermore, certain protein kinases, such as protein kinase B (Akt) and DYRK1A, have also been reported to be hydroxylated by PHDs researchgate.netwikipedia.org. While the full implications of these hydroxylations are still being investigated, they suggest a broader role for proline hydroxylation in modulating the activity and function of various signaling proteins researchgate.netwikipedia.org.

Role in Protein-Protein Interactions (e.g., Integrin Recognition, DDR-Collagen Interaction)

The presence of this compound residues, particularly 4-Hyp, significantly influences the ability of proteins to engage in specific protein-protein interactions, especially in the context of collagen and its receptors nih.govmdpi.comresearchgate.net.

Collagen, a major structural protein, is rich in 4-Hyp residues, which are crucial for the stability of its triple-helical structure frontiersin.orgnih.gov. This stable conformation is essential for collagen's interactions with various cell surface receptors, including integrins and discoidin domain receptors (DDRs) nih.govmdpi.comresearchgate.net.

Integrins are a family of cell adhesion receptors that mediate cell-extracellular matrix interactions mdpi.comresearchgate.net. Certain integrins, such as alpha1beta1 and alpha2beta1, recognize specific motifs within the collagen triple helix researchgate.netplos.org. While integrins typically bind to sequences containing Gxx'GEx'', where X' is often 4-Hyp, the presence and pattern of proline hydroxylation can influence the affinity and specificity of these interactions nih.govplos.org.

DDRs (DDR1 and DDR2) are another class of receptor tyrosine kinases that bind to collagen mdpi.complos.org. Unlike integrins, DDRs recognize a distinct motif in fibrillar collagens, GVMGFO, where O represents hydroxyproline (specifically 4-Hyp) plos.orgfrontiersin.orgresearchgate.net. This highlights the direct requirement of 4-Hyp for DDR binding and activation plos.orgfrontiersin.org. The interaction between DDRs and collagen is important for various cellular processes, including cell adhesion, migration, and differentiation mdpi.comfrontiersin.orgresearchgate.net. Studies have shown that the presence of 4-Hyp in this specific motif is essential for effective DDR-collagen interaction mdpi.com. Furthermore, DDRs can modulate integrin-mediated cell adhesion to collagen, suggesting a complex interplay between these receptor families that is influenced by collagen hydroxylation plos.orgresearchgate.net.

The involvement of 4-Hyp in the recognition sites for integrins and DDRs underscores the critical role of proline hydroxylation in mediating the interactions between cells and their extracellular environment mdpi.comresearchgate.netplos.org. While 4-Hyp is predominantly involved in these interactions, there is also evidence suggesting a role for 3-Hyp in the interactions of certain collagen types, such as type IV collagen, with receptors like glycoprotein (B1211001) VI mdpi.com.

Metabolic and Redox Homeostasis Functions

Beyond its roles in protein structure and signaling, this compound and its metabolism contribute to cellular energy metabolism and redox homeostasis frontiersin.orgresearchgate.net.

Contribution to Cellular Energy Metabolism

While L-proline can be utilized as an energy source by some cells, being converted to alpha-ketoglutarate (B1197944) (α-KG), a tricarboxylic acid (TCA) cycle intermediate frontiersin.org, the metabolic fate of this compound is distinct frontiersin.orgresearchgate.net. This compound is not synthesized de novo and is primarily derived from the degradation of proteins containing hydroxylated proline residues, mainly collagen frontiersin.orgnih.gov.

The catabolism of this compound is initiated by hydroxyproline dehydrogenase (PRODH2), also known as hydroxyproline oxidase (OH-POX) frontiersin.orgresearchgate.net. This mitochondrial enzyme converts this compound to Δ1-pyrroline-3-hydroxy-5-carboxylic acid (OH-P5C) frontiersin.orgresearchgate.net. This reaction yields electrons that can enter the electron transport chain, contributing to ATP production frontiersin.org.

Further metabolism of OH-P5C can lead to the production of glyoxylate (B1226380) and pyruvate (B1213749) researchgate.net. Additionally, OH-P5C can be converted by OH-P5C reductase to recycle NADP+ in the pentose (B10789219) phosphate (B84403) pathway (PPP), which is important for nucleotide synthesis frontiersin.org. While the direct energy yield from this compound metabolism may be less significant compared to major energy substrates like glucose, its catabolism is linked to ATP production and the generation of intermediates that can feed into other metabolic pathways frontiersin.orgresearchgate.net.

Participation in Redox Regulation and Antioxidant Defense

This compound and its metabolism are also involved in cellular redox regulation and can contribute to antioxidant defense frontiersin.orgresearchgate.net.

The conversion of this compound to OH-P5C by PRODH2/OH-POX can influence the cellular redox balance frontiersin.org. This process involves the transfer of electrons, and under certain conditions, these electrons can be accepted by oxygen, leading to the formation of reactive oxygen species (ROS) frontiersin.orgresearchgate.net. While ROS can cause oxidative damage, they also function as signaling molecules researchgate.netmdpi.com. The controlled generation of ROS through this compound metabolism may play a role in regulating oxidative defense and signaling pathways researchgate.netmdpi.com.

Furthermore, free hydroxyproline itself has been suggested to possess antioxidant properties, similar to free proline, by scavenging ROS frontiersin.orgresearchgate.netwikipedia.org. This direct antioxidant activity could help protect cells from oxidative stress frontiersin.orgresearchgate.netmdpi.com.

The interplay between this compound metabolism, ROS generation, and antioxidant defense highlights its contribution to maintaining cellular redox homeostasis frontiersin.orgresearchgate.netmdpi.com. This balance is crucial for normal cellular function and is often dysregulated in various disease states researchgate.netd-nb.info. The "hydroxyproline cycle," analogous to the proline cycle, involving the interconversion of this compound and OH-P5C, may contribute to maintaining redox balance and providing substrates for processes like DNA synthesis through the PPP frontiersin.org.

Compound Names and PubChem CIDs

Compound NamePubChem CID
This compound14213611
trans-4-hydroxy-L-proline5810
trans-3-hydroxy-L-proline18
Hypoxia-inducible factor 1-alpha (HIF-1 alpha)17, 10, 11, 22, 23
Prolyl Hydroxylase (PHD)6, 19, 24, 25, 29, 37, 39, 44
Eukaryotic Elongation Factor 2 (eEF2)1, 14, 21, 31, 40
Integrin12, 30, 32, 34, 36, 38
Discoidin Domain Receptor (DDR)12, 30, 32, 34, 36, 38
Collagen12, 13, 14, 16, 30, 32, 34, 36, 38
von Hippel-Lindau (VHL)1, 22, 25, 28, 29
Δ1-pyrroline-3-hydroxy-5-carboxylic acid (OH-P5C)13, 14, 15
Hydroxyproline dehydrogenase (PRODH2/OH-POX)13, 14, 15
Glyoxylate14
Pyruvate14
Glycoprotein VI12
Calmodulin (CaM)26, 31, 40
α-ketoglutarate (α-KG)13, 14, 24, 25, 38, 41
Ascorbic acid13, 24, 25, 38
Ferrous ions (Fe2+)13, 24, 25, 38
NADP+13
Pentose phosphate pathway (PPP)13
Reactive Oxygen Species (ROS)13, 14, 15, 22, 27, 42

Specificity of Hydroxylation at Different Proline Positions

Hydroxylation PositionEnzyme FamilyPrimary ProductAbundance in MammalsKey RoleExample Collagen Types
4-positionProlyl 4-hydroxylases (P4Hs)trans-4-hydroxy-L-proline (4-Hyp)HighCollagen triple helix stabilityAll collagen types
3-positionProlyl 3-hydroxylases (P3Hs)trans-3-hydroxy-L-proline (3-Hyp)LowStructural integrity, specific interactionsType I, Type IV

Involvement in Oxygen Sensing and HIF Regulation

ConditionPHD ActivityHIF-alpha HydroxylationVHL BindingHIF-alpha StabilityHIF ActivityCellular Response
NormoxiaActiveYesYesLowLowBasal gene expression
HypoxiaInhibitedNoNoHighHighHypoxia-responsive gene expression

Modulation of Cell Signaling Pathways: eEF2K Regulation

ConditionProline Hydroxylation of eEF2K (Pro98)Calmodulin Binding to eEF2KeEF2K ActivityeEF2 PhosphorylationProtein Synthesis Elongation
NormoxiaYesImpairedLowerLowerHigher
HypoxiaNoEnhancedHigherHigherLower

Role in Protein-Protein Interactions: Collagen Receptors

Receptor TypeRecognized Motif in CollagenKey Hydroxyproline RequirementBiological Impact
IntegrinsGxx'GEx'' (often X' is 4-Hyp)Influences affinity/specificityCell-extracellular matrix adhesion
DDRsGVMGFO (O is 4-Hyp)Essential for bindingCell adhesion, migration, differentiation

Metabolic and Redox Homeostasis Functions

Metabolic ProcessKey Enzyme(s)OutcomeRedox Impact
This compound CatabolismPRODH2/OH-POXOH-P5C production, ATP generation (via ETC)Can generate ROS, influences redox balance
OH-P5C ConversionOH-P5C reductaseNADP+ recycling (via PPP)Supports nucleotide synthesis, redox balance
Free HydroxyprolineN/AROS scavengingDirect antioxidant activity

Interplay with DNA Synthesis Pathways (e.g., Pentose Phosphate Pathway)

The metabolism of this compound (Hyp), primarily derived from the degradation of proteins such as collagen, involves its conversion by hydroxyproline dehydrogenase 2 (PRODH2), also known as hydroxyproline oxidase (OH-POX), into Δ¹-pyrroline-3-OH-5-carboxylic acid (OH-P5C). frontiersin.orgnih.govresearchgate.netbohrium.comresearchgate.netresearchgate.net This metabolic step is significant as the product, OH-P5C, has been linked to the pentose phosphate pathway (PPP). Specifically, OH-P5C can be converted by OH-P5C reductase, an enzyme that facilitates the recycling of NADP⁺ within the PPP. frontiersin.orgnih.govresearchgate.netbohrium.comresearchgate.netresearchgate.net The regeneration of NADP⁺ is crucial for maintaining the oxidative phase of the PPP, which is a primary source of NADPH and, importantly, provides ribose-5-phosphate. Ribose-5-phosphate is a key precursor for the de novo synthesis of purine (B94841) and pyrimidine (B1678525) nucleotides, the essential building blocks of DNA. nih.govnhri.org.twnih.gov

By facilitating the recycling of NADP⁺, the metabolism of this compound through the OH-P5C intermediate and the action of OH-P5C reductase can support the activity of the PPP, thereby contributing to the supply of nucleotides required for DNA synthesis. frontiersin.orgnih.govresearchgate.netbohrium.comresearchgate.netresearchgate.net This metabolic connection suggests a role for this compound metabolism in processes requiring significant nucleotide synthesis, such as cell proliferation.

Biosynthesis and Catabolism of 2 Hydroxy L Proline in Biological Systems

Pathways of Post-Translational Formation

The primary route for the formation of hydroxyproline (B1673980) in biological systems is through the post-translational hydroxylation of L-proline residues that are already incorporated into polypeptide chains. wikipedia.orgnih.govfrontiersin.orgvaia.comresearchgate.net This modification predominantly occurs on proline residues found in specific sequence contexts within nascent polypeptide chains, most notably in collagen. wikipedia.orgnih.govfrontiersin.orgvaia.com The hydroxylation reaction takes place within the lumen of the endoplasmic reticulum. wikipedia.orgvaia.comresearchgate.net While trans-4-hydroxy-L-proline ((2S,4R)-4-Hyp) is the most abundant isomer formed by this process, trans-3-hydroxy-L-proline ((2S,3S)-3-Hyp) is also generated, albeit to a much lesser extent, in certain proteins like collagen. nih.govfrontiersin.orgresearchgate.net

Enzymes Governing Hydroxylation and Epimerization

The formation and, in some organisms, the modification of hydroxyproline stereochemistry are controlled by specific enzymatic activities.

Prolyl hydroxylation is catalyzed by a family of enzymes known as prolyl hydroxylases. These enzymes are members of the α-ketoglutarate-dependent dioxygenase superfamily. acs.orgnih.govacs.orgwikipedia.orgnih.govbohrium.comresearchgate.netresearchgate.net They require Fe(II), α-ketoglutarate (α-KG), and molecular oxygen as cofactors for their activity. acs.orgnih.govacs.orgwikipedia.orgbohrium.comresearchgate.net Ascorbate (vitamin C) is also required, acting to reduce the enzyme's iron center and maintain it in the active Fe(II) state, particularly during uncoupled catalytic cycles. wikipedia.orgvaia.comnih.govbohrium.comresearchgate.net

The mechanism involves the oxidative decarboxylation of α-KG coupled to the hydroxylation of the proline residue. acs.orgnih.govacs.org This process generates succinate (B1194679) and a highly reactive iron(IV)-oxo species (ferryl ion). acs.orgnih.govacs.org The ferryl ion then abstracts a hydrogen atom from the proline residue, followed by a radical rebound mechanism that results in the addition of a hydroxyl group to the carbon atom. acs.orgnih.govacs.org

Different types of prolyl hydroxylases exist, exhibiting substrate specificity and catalyzing hydroxylation at different positions of the proline ring. Collagen prolyl 4-hydroxylases (P4Hs), typically α2β2 tetramers where the β subunit is protein disulfide isomerase, are responsible for the formation of 4-Hyp in collagen. researchgate.netacs.orgembopress.org Prolyl 3-hydroxylases (P3Hs) catalyze the formation of 3-Hyp. nih.govresearchgate.net Another class of prolyl 4-hydroxylases, such as the EGLN (PHD) enzymes, hydroxylate proline residues in hypoxia-inducible factor (HIF) subunits, regulating their stability and playing a key role in oxygen sensing. wikipedia.orgnih.govnih.gov

Unlike in mammals, certain microorganisms possess hydroxyproline 2-epimerase activity. researchgate.netcabidigitallibrary.orguniprot.orgresearchgate.netnih.govplos.org This enzyme catalyzes the reversible epimerization of L-hydroxyproline isomers, such as trans-4-hydroxy-L-proline, to their corresponding D-hydroxyproline counterparts, like cis-4-hydroxy-D-proline. uniprot.orgresearchgate.net This enzymatic activity is a crucial initial step in the distinct hydroxyproline degradation pathways found in these microorganisms, allowing them to metabolize hydroxyproline as a carbon source. cabidigitallibrary.orguniprot.orgresearchgate.netnih.gov Hydroxyproline 2-epimerases have been identified in various bacteria, archaea, and parasites like Trypanosoma. cabidigitallibrary.orgresearchgate.netplos.org

Degradation Pathways and Intermediates

Hydroxyproline released from protein degradation, particularly the extensive turnover of collagen, cannot be reutilized for protein synthesis and must be catabolized. nih.govfrontiersin.orgnih.gov The degradation pathways differ depending on the specific hydroxyproline isomer and the organism.

In mammals, trans-4-hydroxy-L-proline is the most abundant hydroxyproline isomer and is primarily degraded. nih.govnih.gov Its catabolic pathway is distinct from that of trans-3-hydroxy-L-proline. nih.govcabidigitallibrary.org Trans-3-hydroxy-L-proline is thought to be converted back to L-proline via a two-step pathway involving dehydration and reduction. nih.gov

In microorganisms, diverse pathways exist for the metabolism of different hydroxyproline isomers, including trans-4-hydroxy-L-proline, trans-3-hydroxy-L-proline, and cis-4-hydroxy-L-proline. cabidigitallibrary.orgnih.govillinois.edu These microbial pathways often involve unique enzymatic steps, such as the epimerization catalyzed by hydroxyproline 2-epimerase as an initial step in the degradation of L-hydroxyproline isomers. cabidigitallibrary.orgresearchgate.netnih.gov

The major mammalian pathway for the degradation of trans-4-hydroxy-L-proline occurs primarily in the liver and kidneys. nih.govnih.gov The initial and rate-limiting step in this pathway is the oxidation of trans-4-hydroxy-L-proline to Δ¹-pyrroline-3-OH-5-carboxylic acid (OH-P5C). frontiersin.orgbohrium.comresearchgate.netnih.gov This reaction is catalyzed by the mitochondrial enzyme PRODH2, also known as hydroxyproline oxidase (OH-POX). frontiersin.orgbohrium.comresearchgate.netnih.govgenecards.orgnih.gov PRODH2 is an FAD-dependent enzyme that exhibits substrate specificity for hydroxyproline over proline. nih.gov

Following the formation of OH-P5C, the mammalian pathway involves further enzymatic conversions. OH-P5C is in spontaneous equilibrium with its open-chain form, L-4-hydroxyglutamate-γ-semialdehyde. nih.gov This intermediate is then oxidized to L-erythro-4-hydroxyglutamate. nih.gov Subsequent steps, including deamination and an aldol (B89426) cleavage reaction, lead to the formation of pyruvate (B1213749) and glyoxylate (B1226380) as end products. nih.govfrontiersin.orgresearchgate.netnih.govnih.gov While HOGA1 (4-hydroxy-2-oxoglutarate aldolase (B8822740) 1) is involved in the metabolism of 4-hydroxy-2-oxoglutarate, an intermediate in a related pathway, PRODH2/OH-POX catalyzes the initial step in the major mammalian 4-hydroxy-L-proline degradation route described.

The catabolism of 4-hydroxy-L-proline is summarized in the following table:

StepSubstrateEnzymeProductLocation
1trans-4-hydroxy-L-prolinePRODH2/OH-POXΔ¹-pyrroline-3-OH-5-carboxylic acidMitochondria
2Δ¹-pyrroline-3-OH-5-carboxylic acid <=> L-4-hydroxyglutamate-γ-semialdehydeNon-enzymatic equilibriumL-4-hydroxyglutamate-γ-semialdehyde-
3L-4-hydroxyglutamate-γ-semialdehydeDehydrogenaseL-erythro-4-hydroxyglutamate-
4L-erythro-4-hydroxyglutamateTransaminase/Deaminase4-hydroxy-2-oxoglutarate-
54-hydroxy-2-oxoglutarateAldolasePyruvate + Glyoxylate-

Disorders in the catabolism of 4-hydroxy-L-proline, particularly those affecting downstream glyoxylate metabolism, can lead to conditions like primary hyperoxaluria. nih.govnih.govgenecards.orgnih.gov

Metabolic End Products and Recycling (e.g., Glycine (B1666218), α-ketoglutarate)

The catabolism of 4-hydroxy-L-proline (the most prevalent isomer) proceeds through a series of enzymatic reactions, primarily localized in the mitochondria in mammals. mdpi.comnih.govnih.govresearchgate.net This pathway ultimately yields several key metabolic end products, including glycine and α-ketoglutarate. mdpi.comfrontiersin.orgasm.org

The major pathway for 4-hydroxy-L-proline degradation involves four mitochondrial enzymes: hydroxyproline oxidase (also known as PRODH2 or Hyp oxidase), Δ¹-pyrroline-5-carboxylate dehydrogenase (1P5CDH), aspartate aminotransferase (AspAT), and 4-hydroxy-2-oxoglutarate aldolase (HOGA1). mdpi.comnih.govnih.govresearchgate.net This sequential process leads to the formation of glyoxylate and pyruvate. nih.govresearchgate.net

Glyoxylate, a key intermediate, is then primarily converted to glycine through the action of alanine (B10760859):glyoxylate aminotransferase (AGT), an enzyme with species-specific intracellular localization. mdpi.comnih.govresearchgate.net This conversion is a significant source of glycine synthesis in animals. mdpi.com Glyoxylate can also be reduced to glycolate (B3277807) by glyoxylate reductase (GR). nih.govnih.gov

Another important end product of 4-hydroxy-L-proline catabolism is α-ketoglutarate. While the direct pathway described above yields pyruvate and glyoxylate, further metabolism of intermediates can contribute to the α-ketoglutarate pool. For instance, in bacteria, the catabolism of trans-4-L-Hyp leads to α-ketoglutarate via intermediates like Δ¹-pyrroline-4-hydroxy-2-carboxylate and α-ketoglutarate semialdehyde. asm.org Although the mammalian pathway differs, α-ketoglutarate plays a crucial role as a co-factor for the prolyl hydroxylases involved in the initial hydroxylation of proline, linking catabolism and biosynthesis indirectly. nih.govfrontiersin.org

Recycling of collagen-derived hydroxyprolines also occurs. While 4-Hyp is primarily degraded, 3-hydroxy-L-proline (a less abundant isomer) is thought to be re-converted to L-proline through a two-step pathway involving dehydration and reduction. mdpi.com This recycling mechanism helps conserve L-proline and glycine. researchgate.net

The catabolic pathway of 4-hydroxy-L-proline can be summarized as follows:

StepEnzymeSubstrate(s)Product(s)Localization
1Hydroxyproline oxidase (PRODH2, Hyp oxidase)4-hydroxy-L-prolineΔ¹-pyrroline-3-OH-5-carboxylic acid (OH-P5C)Mitochondria
21P5CDHOH-P5C (or its open-chain form)L-erythro-4-hydroxy-glutamateMitochondria
3Aspartate aminotransferase (AspAT)L-erythro-4-hydroxy-glutamate4-hydroxy-2-oxoglutarateMitochondria
44-hydroxy-2-oxoglutarate aldolase (HOGA1)4-hydroxy-2-oxoglutarateGlyoxylate + PyruvateMitochondria
5Alanine:glyoxylate aminotransferase (AGT)Glyoxylate + AlanineGlycine + PyruvatePeroxisomes/Mitochondria (species-dependent) mdpi.comnih.gov
6Glyoxylate reductase (GR)Glyoxylate + NADPH + H⁺Glycolate + NADP⁺Mitochondria nih.gov

Note: This table focuses on the primary mammalian pathway for 4-Hyp catabolism and key subsequent steps for glyoxylate metabolism leading to glycine and glycolate. The conversion of intermediates to contribute to the α-ketoglutarate pool is less direct in mammals compared to some bacteria.

Compartmentalization of Metabolic Enzymes in Research Models

The enzymes involved in 2-hydroxy-L-proline metabolism exhibit distinct compartmentalization within cells, which is crucial for regulating metabolic flux and preventing the accumulation of potentially toxic intermediates like glyoxylate. mdpi.comnih.govresearchgate.net Research models, including studies in various vertebrate species and human tissues, have provided insights into this compartmentalization.

The primary catabolic pathway for 4-hydroxy-L-proline is localized within the mitochondria. mdpi.comnih.govnih.govresearchgate.net The enzymes hydroxyproline oxidase, 1P5CDH, AspAT, and HOGA1 are all found in the mitochondria. mdpi.comnih.govresearchgate.net This mitochondrial localization facilitates the efficient processing of 4-hydroxy-L-proline released from the degradation of collagen and other proteins.

Glyoxylate, produced in the mitochondria by HOGA1, is a critical intermediate whose metabolism is subject to compartmental control. mdpi.comnih.govresearchgate.net Alanine:glyoxylate aminotransferase (AGT), which converts glyoxylate to glycine, shows species-specific localization. In carnivores, AGT is primarily localized in the mitochondria, while in herbivores, it is found in peroxisomes. mdpi.comnih.gov This differential compartmentalization is thought to be an adaptation related to dietary habits and the primary source of glyoxylate (collagen degradation from diet in carnivores vs. glycolate from plants in herbivores). mdpi.com Glyoxylate reductase (GR), another enzyme acting on glyoxylate, is located in the mitochondria. nih.gov

The compartmental separation of glyoxylate metabolism is essential to prevent its interaction with cytosolic lactate (B86563) dehydrogenase (LDH), which can convert glyoxylate to oxalate (B1200264), a major component of kidney stones. mdpi.comnih.gov Disturbances in the compartmentalization or function of these enzymes, as seen in genetic disorders like primary hyperoxaluria, can lead to the mislocalization or accumulation of glyoxylate in the cytosol, resulting in excessive oxalate production. mdpi.comnih.govresearchgate.netresearchgate.net

Studies using human tissue samples have shown that the complete set of enzymes for the 4-hydroxy-L-proline catabolic pathway (HPOX, 1P5CDH, AspAT, and HOGA1) are expressed in the liver, kidney, pancreas, and small intestine. nih.gov Some expression of HPOX was observed in the testis, and HOGA1 was detected in the heart, skeletal muscle, and prostate. nih.gov Ubiquitous expression was noted for 1P5CDH, AspAT, and GR. nih.gov These findings in human tissues support the importance of these organs in hydroxyproline metabolism and highlight the widespread presence of enzymes involved in downstream glyoxylate processing.

Research models, such as mouse models of primary hyperoxaluria type 3 (PH3) with mutations in the Hoga1 gene, have been instrumental in studying the consequences of impaired compartmentalization and enzyme function. researchgate.net These models demonstrate that a functional block in the mitochondrial catabolic pathway can lead to the accumulation of intermediates like 4-hydroxy-2-oxoglutarate, which may then be transported to the cytosol and converted to glyoxylate by other cytosolic enzymes, contributing to oxalate overproduction. researchgate.net These models underscore the critical role of proper enzyme compartmentalization in maintaining metabolic homeostasis.

Chemical Synthesis and Derivatives of 2 Hydroxy L Proline for Academic Investigation

Design and Synthesis of 4-hydroxy-L-proline Analogs and Derivatives

The bifunctional nature of 4-hydroxy-L-proline, possessing a secondary amine, a carboxylic acid, and a hydroxyl group, makes it a versatile scaffold for chemical modification. pku.edu.cn Researchers have developed a vast library of derivatives to tune its physical properties and catalytic activity for various applications.

Synthetic modifications can be targeted at the nitrogen, oxygen, or carboxyl functionalities:

N-Acylation: The secondary amine can be readily acylated to introduce a variety of functional groups. A common modification is the introduction of the tert-butoxycarbonyl (Boc) protecting group. Other derivatives include N-acetyl-4-hydroxy-L-proline, which is used as a precursor in the synthesis of pseudopoly(amino acids) and molecular targets for E3 ubiquitin ligase. sigmaaldrich.com

O-Acylation: The hydroxyl group can be selectively acylated, often under acidic conditions using acyl chlorides in trifluoroacetic acid, to produce esters. researchgate.net This modification has been used to create novel organocatalysts and polymerizable monomers without the need for protecting group chemistry. researchgate.net

Complex Heterocycles: More elaborate derivatives have been synthesized for specific catalytic applications. For example, novel N,N'-dioxides derived from trans-4-hydroxy-L-proline have been developed as efficient organocatalysts. nih.gov

Polymer Synthesis: The compound serves as a monomer for creating biodegradable polymers, such as polyesters and polythioesters, leveraging its chiral centers to impart stereoregularity into the polymer backbone. pku.edu.cn

Table 1: Synthetic Derivatives of 4-hydroxy-L-proline
Derivative ClassSynthetic ApproachPurpose/ApplicationReference
N-Acyl Derivatives (e.g., N-Acetyl)Reaction with an acyl chloride or anhydride.Precursor for polymers and bioactive molecules. sigmaaldrich.com
O-Acyl DerivativesDirect acylation with acyl chlorides in acidic medium (e.g., TFA).Creation of novel organocatalysts and amphiphiles. researchgate.net
N,N'-Dioxide LigandsMulti-step synthesis starting from trans-4-hydroxy-L-proline and a diamine.Asymmetric organocatalysis (e.g., Strecker reaction). nih.gov
Biodegradable PolymersPolycondensation or ring-opening polymerization of derivatized monomers.Biomimetic materials, drug carriers. pku.edu.cn

Applications as Chiral Building Blocks in Organic Synthesis

Trans-4-hydroxy-L-proline is a highly valued chiral building block, providing a rigid, stereochemically defined pyrrolidine (B122466) scaffold for the synthesis of complex molecular targets. caymanchem.com Its utility stems from the presence of two stereocenters and three distinct functional groups that can be selectively manipulated.

Its applications in pharmaceutical synthesis are extensive:

Antiviral Agents: It is a key component in the synthesis of drugs for Hepatitis C, such as Ledipasvir. nih.gov

Antihypertensive Drugs: The scaffold is found in several angiotensin-converting enzyme (ACE) inhibitors, including Ramipril and Perindopril. enamine.net

Antibiotics and Antifungals: It is a precursor for neuroexcitatory kainoids, carbapenem (B1253116) antibiotics, and antifungal echinocandins.

Antidiabetic Drugs: The core structure is utilized in the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors like Saxagliptin. enamine.net

Beyond pharmaceuticals, it is used to prepare chiral ligands for asymmetric metal catalysis and to construct novel, 4-substituted proline scaffolds for further synthetic elaboration. nih.gov

Table 2: Examples of Molecules Synthesized from 4-hydroxy-L-proline
Target Molecule ClassSpecific ExampleTherapeutic AreaReference
ACE InhibitorsRamipril, PerindoprilAntihypertensive enamine.net
HCV NS5A InhibitorsLedipasvirAntiviral (Hepatitis C) nih.gov
DPP-4 InhibitorsSaxagliptinAntidiabetic enamine.net
AntifungalsEchinocandinsAntifungal caymanchem.com
Excitatory Amino AcidsKainoidsNeuroscience Research

Proline-Based Organocatalysis and Asymmetric Synthesis Research

While L-proline is a canonical organocatalyst, significant research has focused on its hydroxylated derivatives to enhance catalytic performance. The hydroxyl group of 4-hydroxy-L-proline provides a valuable handle for modifying the catalyst's steric and electronic properties, solubility, and ability to form secondary interactions, such as hydrogen bonds.

Asymmetric Aldol (B89426) Reactions: Derivatives of 4-hydroxyproline (B1632879) have been extensively studied as catalysts for asymmetric aldol reactions. nih.gov While proline itself is often ineffective in water, certain hydrophobic derivatives of 4-hydroxyproline, where the hydroxyl group is etherified, can form micellar structures in aqueous media, creating a hydrophobic environment that promotes the key enamine intermediate formation and leads to high diastereo- and enantioselectivity. nih.gov Dipeptides incorporating 4-hydroxyproline have also been shown to catalyze aldol reactions with good stereoselectivity, even in the absence of the free carboxylic acid group typically thought to be essential for the catalytic cycle. mdpi.com

Asymmetric Strecker Reactions: Novel chiral catalysts derived from trans-4-hydroxy-L-proline have proven highly effective in other important C-C bond-forming reactions. For instance, N,N'-dioxides prepared in three steps from hydroxyproline (B1673980) function as efficient organocatalysts for the three-component Strecker reaction, yielding α-amino nitriles in high yields and with up to 95% enantiomeric excess (ee). nih.gov

Table 3: Research Findings in 4-hydroxy-L-proline Organocatalysis
Reaction TypeCatalyst StructureKey FindingReference
Aldol Reactioncis- and trans-4-hydroxy-L-prolineCatalyzes the reaction with moderate enantioselectivity (40-48% ee) in favor of the R-product. mdpi.com
Aldol Reaction in Water4-Hydroxyproline with hydrophobic O-substituentsEnables high activity and excellent diastereo- and enantioselectivity in aqueous media, where proline is ineffective. nih.gov
Strecker Reactiontrans-4-hydroxy-L-proline-derived N,N'-dioxidesCatalyzes the three-component reaction to give α-amino nitriles in high yields and up to 95% ee. nih.gov
Aldol ReactionDipeptides of 4-hydroxyprolineAchieves good stereoselectivity despite lacking the free carboxylic acid proton donor. mdpi.com

Advanced Analytical Methodologies for 2 Hydroxy L Proline in Research

Spectroscopic Techniques for Structural Elucidation of Hydroxyproline-Containing Molecules

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the detailed structure and dynamics of peptides and proteins containing hydroxyproline (B1673980). NMR studies have shown that the presence of Hyp residues, particularly in the repeating Gly-Pro-Hyp triplets characteristic of collagen, confers specific conformational properties and flexibility to the collagen triple helix acs.org. Solid-state NMR has been used to investigate proline and hydroxyproline dynamics in collagen fibrils, revealing rapid flipping of the pyrrolidine (B122466) rings between endo and exo conformations acs.orgnih.gov. These conformational preferences are influenced by stereoelectronic effects and play a role in fibril structure and stability acs.org. NMR can also differentiate between the cis and trans configurations of peptide bonds involving proline and hydroxyproline, which is important for understanding protein folding and structure wisc.edu.

Circular Dichroism (CD) spectroscopy is widely used to analyze the secondary structure of proteins and peptides. For collagen and collagen-like peptides, CD spectra in the far-UV region (190-250 nm) are indicative of the triple-helical conformation mdpi.comvlabs.ac.in. Peptides containing proline and hydroxyproline in repeating units, such as (Pro-Pro-Gly)n and (Pro-Hyp-Gly)n, exhibit characteristic CD spectra associated with the poly-L-proline II (PPII) helix, a conformation similar to that found in the collagen triple helix nih.govnih.govresearchgate.net. CD spectroscopy can be used to assess the thermal stability of collagen triple helices by monitoring changes in ellipticity as a function of temperature nih.gov.

Infrared (IR) spectroscopy can also provide information about the vibrational modes and functional groups within hydroxyproline-containing molecules, contributing to structural elucidation numberanalytics.com. Studies utilizing infrared ion spectroscopy combined with computational chemistry have demonstrated the ability to differentiate between hydroxyproline isomers based on their unique vibrational signatures ru.nl.

Chromatographic Methods for Separation and Quantification of Hydroxyproline Isomers

Chromatographic techniques are fundamental for separating hydroxyproline from other amino acids and for quantifying its concentration in various sample types. Given the existence of different hydroxyproline isomers (e.g., 4-hydroxy-L-proline, 3-hydroxy-L-proline, and their cis and trans forms), achieving adequate separation is crucial for accurate analysis.

High-Performance Liquid Chromatography (HPLC) is a commonly employed method for hydroxyproline analysis. Various approaches involve pre- or post-column derivatization to enable detection by UV-Vis or fluorescence detectors. For instance, a precolumn derivatization method using N,N-diethyl-2,4-dinitro-5-fluoroaniline (FDNDEA) has been optimized for the rapid analysis of total urinary hydroxyproline by HPLC with detection at 360 nm researchgate.net. Another HPLC method utilizes phenyl isothiocyanate (PITC) derivatization followed by separation on a C18 reversed-phase column and UV detection at 254 nm nih.govnih.gov. This method allows for the separation of hydroxyproline from other amino acids with a relatively short run time nih.gov.

Ion-exchange chromatography with post-column ninhydrin (B49086) reaction has also been used for hydroxyproline determination, and results have shown good correlation with HPLC methods researchgate.netresearchgate.net.

Recent advancements in reversed-phase HPLC coupled with UV and mass spectrometry (RPLC-UV-MS) have enabled the separation and quantification of all eight possible hydroxyproline isomers. This typically involves chiral derivatization, such as with Nα-(2,4-dinitro-5-fluorophenyl)-L-valinamide (L-FDVA), to create diastereoisomers that can be separated on a reversed-phase column nih.gov. This detailed separation is vital for understanding the specific roles and abundances of different hydroxyproline isomers in biological samples nih.gov.

Gas Chromatography-Mass Spectrometry (GC-MS) is another sensitive technique for hydroxyproline analysis, often used after hydrolysis and derivatization of the sample. GC-MS methods have been developed for the quantification of hydroxyproline in tissues like bone researchgate.net. Derivatization with reagents such as methyl ester pentafluoropropionic amide or trifluoracetylation and methanol (B129727) esterification is necessary to make hydroxyproline sufficiently volatile for GC analysis rug.nlnih.gov. GC-MS offers high sensitivity and specificity, particularly when using selected ion monitoring (SIM) researchgate.netnih.gov.

Amino acid analysis, often performed using automated analyzers based on ion-exchange chromatography or pre-column derivatization followed by HPLC, can quantify hydroxyproline along with other standard amino acids nih.govaminoacidanalysisservice.com. Some methods are specifically designed to include hydroxyproline and hydroxylysine in a single analysis aminoacidanalysisservice.com.

Here is a summary of some chromatographic methods for hydroxyproline analysis:

MethodDerivatization Reagent(s)Detection MethodColumn TypeApplication Examples
HPLCFDNDEAUV (360 nm)Ultrasphere ODS (C18)Urinary hydroxyproline researchgate.net
HPLCPITCUV (254 nm)C18 Reversed-PhaseTissue extracts, collagen solutions nih.gov
Ion-Exchange ChromatographyNinhydrin (Post-column)VisibleIon-ExchangeGeneral amino acid analysis, including hydroxyproline researchgate.netaminoacidanalysisservice.com
RPLC-UV-MSL-FDVA (Chiral derivatization)UV, MSHALO® ES-C18 Reversed-PhaseSeparation and quantification of hydroxyproline isomers nih.gov
GC-MSMethyl ester pentafluoropropionic amideMS (SIM)Not specified in abstractPlasma and urine rug.nl
GC-MSTrifluoracetylation, methanol esterificationMS (SIM)Not specified in abstractCollagen synthesis/degradation studies nih.gov

Mass Spectrometry Approaches for Post-Translational Modification Analysis

Mass spectrometry (MS) and tandem mass spectrometry (MS/MS) are indispensable techniques for identifying and characterizing post-translational modifications (PTMs), including the hydroxylation of proline residues to form hydroxyproline. MS-based proteomics workflows are widely used to detect PTMs by identifying mass shifts in peptides biorxiv.org.

LC-MS and LC-MS/MS are routinely employed for the identification and quantification of protein PTMs nih.gov. While the hydroxylation of proline results in a mass shift of 15.994915 Da, which is isobaric with the oxidation of other amino acids like methionine, advanced MS techniques and careful data analysis are necessary to confidently identify hydroxyproline biorxiv.orgnih.gov. Methodologies often involve enriching for hydroxylated peptides prior to MS analysis, sometimes using antibodies that recognize hydroxyproline biorxiv.org.

Tandem MS fragmentation techniques, such as Collision-Induced Dissociation (CID), Higher-Energy Collision Dissociation (HCD), and Electron Transfer Dissociation (ETD), are used to generate fragment ions that provide sequence information and help localize PTMs within a peptide nih.govresearchgate.net. High-resolution MS is crucial for distinguishing isobaric modifications nih.govtandfonline.com.

MS-based approaches have revealed the presence of hydroxyproline not only at the canonical Yaa position in the Gly-Xaa-Yaa repeat of collagen but also at the Xaa position, highlighting the complexity of proline hydroxylation in collagen researchgate.netplos.org. LC-MS/MS has been effectively used to identify numerous hydroxyproline residues in collagen chains nih.govacs.org.

Identifying hydroxyproline by MS can be challenging due to potential confusion with other modifications or amino acids with similar mass biorxiv.org. The intensity of diagnostic hydroxyproline immonium ions can be influenced by various parameters, including collision energy and the surrounding amino acid sequence biorxiv.org. Despite these challenges, MS-based proteomics is a powerful tool for discovering novel sites of prolyl hydroxylation in various proteins beyond collagen nih.govfrontiersin.org.

Isotopic Labeling Strategies for Metabolic Flux Analysis (e.g., [13C5]Hyp)

Isotopic labeling strategies, coupled with MS or NMR detection, are powerful tools for tracing the metabolic fate of hydroxyproline and analyzing metabolic fluxes. By introducing stable isotopes, such as 13C, into hydroxyproline, researchers can track how the compound is metabolized and incorporated into downstream products.

Stable isotope tracing involves labeling specific atoms within molecules with isotopes like 13C, 15N, or 2H mdpi.com. For studying hydroxyproline metabolism, using labeled hydroxyproline allows researchers to follow its breakdown and the subsequent metabolic pathways of its degradation products nih.gov.

For example, using [13C5]hydroxyproline allows for monitoring hydroxyproline breakdown and the metabolic fate of hydroxyproline-derived metabolites, such as glyoxylate (B1226380) nih.gov. Studies using [13C5]Hyp in cell cultures and in vivo models have demonstrated its utility in tracing hydroxyproline metabolism and identifying potential sites of degradation nih.gov. The labeled carbon atoms from [13C5]Hyp can be tracked into downstream metabolites like glycolate (B3277807), glycine (B1666218), and oxalate (B1200264) nih.gov.

Gas Chromatography Combustion Isotope Ratio Mass Spectrometry (GC-C-IRMS) is a technique used to measure the enrichment of stable isotopes, such as 13C, in specific compounds like hydroxyproline after they have been separated by GC and combusted to CO2 metsol.com. This allows for precise measurement of isotopic incorporation and the determination of metabolic rates, such as collagen fractional synthesis rates metsol.com.

The use of stable isotopes like 18O2, which is incorporated into collagen during the hydroxylation of proline, coupled with GC-MS, offers high sensitivity and specificity for measuring collagen synthesis and degradation rates nih.gov. This approach allows for the determination of both total hydroxyproline and the enrichment of the isotope in the same sample nih.gov.

Isotopic labeling provides a dynamic view of hydroxyproline metabolism, complementing the quantitative information obtained from chromatographic and standard MS methods mdpi.com. It is particularly valuable for studying metabolic pathways and identifying alterations in disease states nih.gov.

Emerging Academic Research Applications of 2 Hydroxy L Proline

Development of Chemical Probes and Inhibitors for Biological Targets

The unique cyclic structure of 2-hydroxy-L-proline makes it a versatile scaffold for synthesizing multi-functionalized pyrrolidines. These derivatives are valuable tools for probing the ligand binding sites of biological targets. biorxiv.orgnih.govresearchgate.netbiorxiv.orgnih.gov

Modulators of Amino Acid Transporters (e.g., SLC1A4, SLC1A5)

Amino acid transporters, particularly those in the SLC1 family like SLC1A4 (ASCT1) and SLC1A5 (ASCT2), are crucial for the transport of neutral amino acids across cell membranes. biorxiv.orgnih.govmdpi.com These transporters are implicated in various physiological and pathophysiological processes, including neurological disorders and cancer. biorxiv.orgnih.govresearchgate.netnih.govmdpi.com Developing selective and potent modulators for SLC1A4 and SLC1A5 is an important area of research. biorxiv.orgmdpi.com

Research has focused on synthesizing hydroxy-L-proline derivatives as potential inhibitors of SLC1A4 and SLC1A5. biorxiv.orgnih.govresearchgate.netbiorxiv.orgnih.govmdpi.com A novel class of alkoxy hydroxy-pyrrolidine carboxylic acids (AHPCs) has been identified as selective high-affinity inhibitors of these transporters. nih.govresearchgate.netnih.govmdpi.com These compounds were computationally docked into homology models to assess their predicted molecular orientation and functional activity. biorxiv.orgnih.govresearchgate.netbiorxiv.orgnih.govmdpi.com Studies using electrophysiological and radiolabeled uptake assays have screened synthetic hydroxy-L-proline derivatives against amino acid transporters from the SLC1, SLC7, and SLC38 families. biorxiv.orgnih.govresearchgate.netbiorxiv.orgnih.gov This research has led to the identification of synthetic "prolinols" that act as selective high-affinity inhibitors of the SLC1 functional subfamily, including SLC1A4 and SLC1A5. biorxiv.orgresearchgate.netbiorxiv.org The affinity of these hydroxy-L-proline derivatives for SLC1A4/5 transporters has been observed in the low micromolar and nanomolar range in some cases. biorxiv.org For example, (2S,3R,4R) trans-3-hydroxy-cis-4-methoxy-L-proline demonstrated modest inhibitory activity against both SLC1A4 and SLC1A5 with a Ki of 250 µM. nih.gov

Collagen Production Inhibitors in in vitro and in vivo Models

cis-4-Hydroxy-L-proline is recognized as a proline analog that can inhibit collagen synthesis. fishersci.camedchemexpress.com Its mechanism of action involves inhibiting cell growth by preventing the deposition of triple helical collagen on the cell layer. medchemexpress.com

In in vitro studies, cis-4-hydroxy-L-proline has been shown to inhibit the accumulation of collagenous and noncollagenous proteins in the culture medium of rat Schwann cells and dorsal root ganglion neurons. medchemexpress.com It has also been observed to reduce the proportion of collagen synthesis in total protein synthesis and increase the degradation of newly synthesized collagen in freshly isolated chick tendon fibroblasts. medchemexpress.com

In vivo research using an androgen-induced prostate growth model in prepubertal castrated guinea pigs demonstrated that cis-4-hydroxy-L-proline significantly reduced the wet weight of the prostate and inhibited the proliferation and differentiation of prostatic glandular cells in response to androgen stimulation. medchemexpress.com

Roles in Disease Models and Mechanistic Research (Non-Human and In Vitro)

This compound and its metabolism are being investigated in various disease models to understand their mechanistic roles.

Studies in Cellular and Animal Models of Metabolic Disorders

Hydroxyproline (B1673980) metabolism is a significant source of glyoxylate (B1226380), a precursor to oxalate (B1200264). nih.gov Dysregulation of glyoxylate metabolism can lead to excessive oxalate production, contributing to kidney stone formation and organ failure, as seen in primary hyperoxalurias (PH). nih.gov

Research using in vitro models, such as HepG2 cells, has shown that these cells metabolize hydroxyproline to glycolate (B3277807), glycine (B1666218), and oxalate. nih.gov In vivo studies in mice infused with [13C5]Hyp have also demonstrated the metabolism of hydroxyproline to [13C2]glycolate, [13C2]glycine, and [13C2]oxalate. nih.gov These model systems are considered valuable tools for exploring aspects of hydroxyproline metabolism and evaluating whether blocking its catabolism could be an effective therapeutic strategy for primary hyperoxaluria. nih.gov

Tissue expression analysis of enzymes involved in hydroxyproline catabolism in humans has identified the liver, kidney, pancreas, and small intestine as having the complete metabolic pathway. nih.gov This information is crucial for understanding where hydroxyproline is primarily degraded in the body.

Investigation of Impact on Cancer Cell Metabolism and Signaling

The role of hydroxyproline in cancer cell metabolism and signaling is an emerging area of research. While proline's role in cancer metabolism is more established, the metabolic significance of hydroxyproline has received less attention. researchgate.netnih.govbohrium.com

Hydroxyproline is derived from protein degradation, primarily collagen, and is metabolized by hydroxyproline dehydrogenase 2 (PRODH2), also known as hydroxyproline oxidase (OH-POX). researchgate.netnih.govbohrium.com This enzyme converts hydroxyproline into Δ¹-pyrroline-3-OH-5-carboxylic acid (OH-P5C), a process that can yield electrons for ATP production via the electron transport chain. researchgate.netnih.govbohrium.com Under certain conditions, this process can also generate reactive oxygen species (ROS). researchgate.netnih.govbohrium.com OH-P5C can also be converted by OH-P5C reductase to recycle NADP+ in the pentose (B10789219) phosphate (B84403) pathway, contributing to nucleotide synthesis for DNA. researchgate.netnih.govbohrium.com

Emerging evidence suggests that hydroxyproline is involved in critical metabolic processes in cancer cells, including DNA synthesis, gene expression, apoptosis/survival, angiogenesis, metastasis, and energy production. researchgate.netnih.govbohrium.com It may play a role in reprogramming cancer cell metabolism. researchgate.netnih.govbohrium.com Hydroxyproline has been shown to upregulate the transcriptional activity of hypoxia-inducible factor 1α (HIF-1α), which is involved in inducing angiogenesis and metastasis. researchgate.netnih.govbohrium.com This suggests that hydroxyproline metabolism could be a potential target in novel experimental strategies for cancer treatment. researchgate.netnih.govbohrium.com

Furthermore, hydroxyproline has been found to enhance interferon-gamma (IFN-γ)-induced PD-L1 expression and inhibit autophagic flux in multiple myeloid and cancer cell types in vitro. nih.gov This suggests that hydroxyproline in the tumor microenvironment, particularly in fibrotic tumors where collagen degradation is prevalent, could contribute to immunosuppression by increasing PD-L1 expression. nih.gov

Biotechnological Applications and Engineering

This compound is a valuable building block in biotechnology and chemical synthesis. Its unique structural features and accessibility make it useful for designing novel biomimetic and biodegradable polymers with potential materials properties and biological applications. pku.edu.cn Hydroxyproline-derived polymers and oligomers, including polypeptides, polyesters, polythioesters, γ-peptides, and oligourethanes, are being explored, with a focus on their structural design and synthesis. pku.edu.cn

In organic synthesis, hydroxyprolines, such as trans-4-hydroxy-L-proline and cis-4-hydroxy-L-proline, serve as useful chiral building blocks for the synthesis of pharmaceuticals. researchgate.netnih.gov

The study of enzymes involved in proline and hydroxyproline metabolism also has biotechnological implications. For instance, proline hydroxylases are of interest for the production of pharmaceutical intermediates. whiterose.ac.uk Microorganisms that overproduce L-proline have been obtained by isolating mutants resistant to L-proline analogues, which is relevant for industrial production. researchgate.netnih.gov

Use in Protein Engineering and Biocatalysis

The incorporation of non-canonical amino acids into proteins through protein engineering techniques can lead to novel protein structures and functions. Hydroxyproline residues, including this compound, can influence peptide and protein conformation due to the presence of the hydroxyl group on the pyrrolidine (B122466) ring. This structural influence is notably observed in the stability of the collagen triple helix, where trans-4-hydroxy-L-proline plays a crucial role. While research specifically detailing the direct use of this compound in the de novo design or modification of proteins for biocatalytic applications is not extensively highlighted in the provided search results, the broader context of using hydroxylated amino acids and engineering enzymes involved in proline hydroxylation is relevant.

Amino acid hydroxylases, particularly 2-oxoglutarate-dependent dioxygenases, are enzymes that catalyze the hydroxylation of amino acids like proline. These enzymes are of significant interest in biocatalysis for their ability to introduce hydroxyl groups at specific positions with high regio- and stereoselectivity, offering advantages over traditional chemical synthesis methods metabolomicsworkbench.orgebricmall.comnih.gov. Protein engineering methodologies, such as directed evolution and structure-based design, are being applied to modify these hydroxylases to alter their substrate specificity, increase enzymatic activity, and improve stereoselectivity for the production of various hydroxylated amino acids metabolomicsworkbench.orgnih.gov. For instance, modified proline hydroxylases have shown altered activity towards proline derivatives metabolomicsworkbench.org. Although the focus in the provided literature is often on engineering enzymes for 3- or 4-hydroxylation of proline, the principles and techniques developed in engineering these biocatalysts are applicable to exploring the enzymatic synthesis and potential incorporation of other hydroxyproline isomers, including this compound, into peptides or proteins for various applications.

Furthermore, peptide motifs containing hydroxyproline, such as the G-X-hydroxyproline sequence found in collagen, are being explored in the design of material-binding peptides (MBPs) through protein engineering chem960.com. These peptides can be tailored for specific applications, including the immobilization of catalysts chem960.com. While the primary hydroxyproline isomer in this context is typically 4-hydroxyproline (B1632879), the fundamental concept of utilizing the structural properties conferred by hydroxylated proline residues in engineered peptides for biocatalytic support or other material interactions suggests a potential, albeit less explored, avenue for this compound research.

Q & A

Q. Table 1. Analytical Techniques for Hydroxyproline Characterization

TechniqueApplicationLimitationsReferences
HPLC-UVQuantification in hydrolyzed collagenLow sensitivity for trace amounts
LC-MS/MSMetabolic tracing (isotopic labels)High cost of stable isotopes
Solid-state NMRConformational analysis in peptidesRequires crystalline samples

Q. Table 2. Common Pitfalls in Hydroxyproline Research

IssueSolution
Incomplete collagen hydrolysisStandardize acid hydrolysis (6M HCl, 110°C, 24h)
Stereochemical ambiguityUse chiral columns (e.g., Crownpak CR-I) for HPLC
Variable enzyme activityPre-screen prolyl hydroxylase batches via kinetic assays

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.